molecular formula C32H31N3O12 B149418 Indo 1 CAS No. 96314-96-4

Indo 1

Cat. No.: B149418
CAS No.: 96314-96-4
M. Wt: 649.6 g/mol
InChI Key: AMHAQOBUZCQMHN-UHFFFAOYSA-N
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Description

Indo-1 (sodium salt) is a ratiometric fluorescent calcium indicator dye. It is widely used in scientific research for measuring intracellular calcium concentrations. The compound was introduced in 1985 and has since been cited in numerous scientific papers. Indo-1 (sodium salt) is particularly useful in flow cytometry and multicolor fluorescence applications due to its ability to provide accurate measurements with a single excitation source .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Indo-1 (sodium salt) involves the reaction of specific precursor molecules under controlled conditions. The exact synthetic route and reaction conditions are proprietary and often vary between manufacturers.

Industrial Production Methods: Industrial production of Indo-1 (sodium salt) typically involves large-scale chemical synthesis in specialized facilities. The process includes stringent quality control measures to ensure the purity and consistency of the final product. The compound is then purified, dried, and packaged for distribution to research laboratories .

Chemical Reactions Analysis

Types of Reactions: Indo-1 (sodium salt) primarily undergoes complexation reactions with calcium ions. When calcium ions bind to Indo-1, the emission maximum of the dye shifts from approximately 475 nanometers to 400 nanometers. This shift allows for the ratiometric measurement of calcium concentrations .

Common Reagents and Conditions: The primary reagent used with Indo-1 (sodium salt) is calcium chloride, which provides the calcium ions necessary for the complexation reaction. The reaction typically occurs in aqueous solutions under physiological conditions (pH 7.2-7.4) to mimic the intracellular environment .

Major Products: The major product of the reaction between Indo-1 (sodium salt) and calcium ions is the calcium-bound form of Indo-1, which exhibits a distinct fluorescence emission spectrum .

Scientific Research Applications

Indo-1 (sodium salt) has a wide range of applications in scientific research, including:

Mechanism of Action

Indo-1 (sodium salt) functions by binding to calcium ions, which induces a shift in its fluorescence emission spectrum. The dye has a dual emission peak, with one peak at approximately 475 nanometers (calcium-free) and another at 400 nanometers (calcium-bound). This shift allows for the ratiometric measurement of calcium concentrations, providing accurate and reliable data on intracellular calcium levels .

Comparison with Similar Compounds

Uniqueness of Indo-1 (Sodium Salt): Indo-1 (sodium salt) is unique due to its dual emission peaks and single excitation source, making it particularly suitable for flow cytometry and multicolor fluorescence applications. Its ability to provide ratiometric measurements minimizes the effects of photobleaching, leakage, and uneven dye loading, resulting in more robust and reproducible results .

Properties

IUPAC Name

2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31N3O12/c1-18-2-6-24(34(14-28(36)37)15-29(38)39)26(10-18)46-8-9-47-27-13-20(5-7-25(27)35(16-30(40)41)17-31(42)43)22-11-19-3-4-21(32(44)45)12-23(19)33-22/h2-7,10-13,33H,8-9,14-17H2,1H3,(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHAQOBUZCQMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=CC4=C(N3)C=C(C=C4)C(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60242202
Record name Indo-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60242202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

649.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96314-96-4
Record name 2-[4-[Bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96314-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indo-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096314964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indo-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60242202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDO-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N18RMK75W1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Culture conditions were as described (D. G. Yoder, T. W. Moody, Peptides, 1987, 8:103, except that the medium was modified to RPMI 1640 with 2.5% fetal bovine serum (heat inactivated), 5 mg/l sodium selenite, 5 mg/l human transferrin, 5 mg/l insulin, penicillin (100 U/l) and streptomycin (100 mg/l). To measure intracellular Ca++, cells were incubated with 1 μM indo-1/AM for 60 minutes at 37° C. The cells were then centrifuged at 750×g for 5 minutes and resuspended in 40 mL Buffer F (Dulbecco's phosphate buffered saline containing 0.1% glucose, pH 7.4). The cells were counted then twice washed by centrifugation. The final pellet was resuspended (approximately 1×106 cells/mL) in Buffer F. The cells were thermally equilibrated in a thermostated cuvette (37° C.) for 2 minutes prior to base-line fluorescence measurement. Fluorescence measurements were made with an SLM 8000C spectrofluorimeter equipped with magnetic microstirrer and polarizing filters. Measurements with indo-1-loaded cells were obtained at excitation wavelength of 350 nM and emission wavelength of 480 and 405 nM and the time interval for the measurements was 0.5 seconds. The test compounds were assayed at a single concentration (10-5M) and compared to the response elicited by CCK-8 at 10-6M to determine the % maximal response. Calibrations of [Ca++ ]i were done as described (G. Grynkiewicz, M. Poenie, R. Y. Tsien, J. Biol. Chem., 1985, 260: 3440: [Ca++ ]i =Kd[(R-Rmin)/(Rmax -R)](F480min /F480max) where Rmin and Rmax were the ratios (480/405) obtained in the presence of excess EGTA (10 mM) and digitonin (50 mM), respectively. F480min was the fluorescence value of the calcium-free dye at 480 nm, and F480max was the fluorescence value of the calcium-bound dye at 480 nm. Kd is assumed to be 240 nM, and R is the ratio in the presence and the absence of CCK. Basal calcium levels were 147±3 nM (N=3) and the maximal levels of calcium stimulated with 100 nM CCK-8 were 357±30 nM (N=3). The results of these assays are shown in Table 2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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